3-Methyl-6-nitroquinoxaline-2-carboxylic acid benzyl ester
Overview
Description
“3-Methyl-6-nitroquinoxaline-2-carboxylic acid benzyl ester” is a chemical compound with the molecular formula C17H13N3O4 . It is a type of ester, which is a class of organic compounds that are derived from carboxylic acids .
Synthesis Analysis
The synthesis of esters like “3-Methyl-6-nitroquinoxaline-2-carboxylic acid benzyl ester” can be achieved through various methods. One common method is esterification, which occurs when an alcohol and a carboxylic acid are reacted in the presence of an acid catalyst . Other synthetic pathways to esters also exist. For example, acid chlorides can react with alcohols to yield an ester .
Molecular Structure Analysis
Esters feature a carbon-to-oxygen double bond that is also singly bonded to a second oxygen atom, which is then joined to an alkyl or an aryl group . The specific structure of “3-Methyl-6-nitroquinoxaline-2-carboxylic acid benzyl ester” can be determined by its molecular formula C17H13N3O4 .
Chemical Reactions Analysis
Esters, including “3-Methyl-6-nitroquinoxaline-2-carboxylic acid benzyl ester”, can undergo various chemical reactions. One such reaction is hydrolysis, which is the process of breaking the ester bond with water. This reaction can be catalyzed by either an acid or a base . Other reactions include reduction with lithium aluminum hydride and reaction with a Grignard reagent .
Scientific Research Applications
Near-Infrared Photosensitizers for Cancer Therapy
Benzyl esters and their derivatives have been explored for their potential in medical applications, such as in the development of photosensitizers for fluorescence imaging and photodynamic therapy (PDT) of cancer. One study reported the synthesis of near-infrared (NIR) bacteriochlorin analogues, demonstrating the role of carboxylic acid derivatives in enhancing photosensitizing efficacy and showing potential for dual-function applications in cancer treatment and imaging (Patel et al., 2016).
Synthesis of Heterocycles
The synthesis and cyclization of amino-substituted heterocycles, leading to the formation of various heterocyclic compounds, illustrate the chemical versatility of carboxylic acid esters in producing pharmacologically relevant structures. This work sheds light on the methodologies that could potentially apply to the synthesis and functionalization of 3-Methyl-6-nitroquinoxaline-2-carboxylic acid benzyl ester derivatives for various scientific applications (Zinchenko et al., 2009).
Protective Groups in Organic Synthesis
The development of novel protective groups for carboxylic acids, demonstrating the utility of certain methyl esters as protective groups, highlights the role of esterification in synthetic chemistry. This could imply the relevance of similar strategies in the manipulation and synthesis of 3-Methyl-6-nitroquinoxaline-2-carboxylic acid benzyl ester for specific scientific purposes (Nishimura et al., 2008).
Antibacterial Properties
Research on quinoxaline derivatives, similar in structure to 3-Methyl-6-nitroquinoxaline-2-carboxylic acid benzyl ester, has explored their potential antibacterial properties. This suggests a possible application of such compounds in developing new antibacterial agents or studying their mechanism of action against various bacterial strains (Taiwo et al., 2021).
Mechanism of Action
The mechanism of action of esters involves various chemical reactions. For instance, in acidic hydrolysis, water splits the ester bond. The hydrogen of water joins to the oxygen atom in the OR part of the original ester, and the OH of water joins to the carbonyl carbon atom . In basic hydrolysis or saponification, the products are a carboxylate salt and an alcohol .
properties
IUPAC Name |
benzyl 3-methyl-6-nitroquinoxaline-2-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13N3O4/c1-11-16(17(21)24-10-12-5-3-2-4-6-12)19-14-8-7-13(20(22)23)9-15(14)18-11/h2-9H,10H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KWFZCPWGXHFFTD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C2C=CC(=CC2=N1)[N+](=O)[O-])C(=O)OCC3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13N3O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.